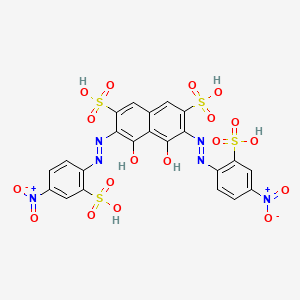

Nitrosulfonazo III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N6O18S4/c29-21-18-9(5-16(49(41,42)43)19(21)25-23-12-3-1-10(27(31)32)7-14(12)47(35,36)37)6-17(50(44,45)46)20(22(18)30)26-24-13-4-2-11(28(33)34)8-15(13)48(38,39)40/h1-8,29-30H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYIWNJJZPFRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N6O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401039547 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(4-nitro-2-sulfophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401039547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1964-89-2 | |

| Record name | 4,5-Dihydroxy-3,6-bis[2-(4-nitro-2-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1964-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disodium 4,5-dihydroxy-3,6-bis(4-nitrophenylazo)naphthalene-2,2',2'',7-tetrasulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001964892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(4-nitro-2-sulfophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401039547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,5-dihydroxy-3,6-bis(4-nitrophenylazo)naphthalene-2,2',2',7-tetrasulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Purification of Nitrosulfonazo III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nitrosulfonazo III, a complexometric indicator used in analytical chemistry. The following sections detail the chemical principles, experimental protocols, and purification methodologies required to produce high-purity this compound for research and development applications.

Core Concepts and Synthesis Pathway

The synthesis of this compound is a multi-step process rooted in classical azo dye chemistry. The overall synthesis involves two primary stages:

-

Diazotization: The process begins with the diazotization of an aromatic amine, specifically 2-amino-4-nitrophenol. In an acidic medium, nitrous acid converts the primary amino group into a highly reactive diazonium salt. Precise temperature control is critical during this step to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with a coupling agent, chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid). This electrophilic aromatic substitution reaction typically occurs under alkaline conditions, where the electron-rich aromatic ring of chromotropic acid attacks the diazonium cation, forming the characteristic azo linkage (-N=N-) and yielding the this compound molecule.

The following diagram illustrates the logical workflow of the synthesis process:

Nitrosulfonazo III: A Technical Guide to its Chromogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosulfonazo III is a highly sensitive chromogenic agent utilized in analytical chemistry for the spectrophotometric determination of various metal ions. This technical guide provides an in-depth exploration of its mechanism of action, detailing the principles of its coordination chemistry, the resulting spectral changes upon metal complexation, and standardized methodologies for its application. This document synthesizes available data to offer a comprehensive resource for researchers employing this compound in their analytical protocols.

Introduction

This compound, with the chemical name 4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid, is a complex organic dye belonging to the family of azo compounds.[1] Its molecular structure, rich in functional groups, imparts a significant capacity for chelation, making it a valuable tool for the detection and quantification of metal ions in various matrices.[1] The core of its utility lies in the distinct color change that occurs upon the formation of a coordination complex with a metal ion, a phenomenon that can be precisely measured using spectrophotometry. This guide will elucidate the underlying principles governing this chromogenic behavior.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

| Property | Value | Reference |

| IUPAC Name | 4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid | [1] |

| Molecular Formula | C₂₂H₁₄N₆O₁₈S₄ | [1] |

| Molecular Weight | 778.6 g/mol | [1] |

| CAS Number | 1964-89-2 | [1] |

Mechanism of Action as a Chromogenic Agent

The chromogenic properties of this compound are intrinsically linked to its molecular structure and its ability to form stable complexes with metal ions. The mechanism can be understood through two key aspects: coordination chemistry and the resulting electronic transitions.

Coordination Chemistry

The this compound molecule possesses multiple potential coordination sites for metal ions. The primary binding sites are believed to be the hydroxyl (-OH) and azo (-N=N-) groups. The spatial arrangement of these groups allows for the formation of stable chelate rings with metal cations. The general mechanism involves the displacement of a proton from one or both of the hydroxyl groups upon coordination with the metal ion.

While specific studies on the coordination of this compound with a wide range of metals are limited in the readily available literature, the behavior of structurally similar azo dyes, such as Arsenazo III, provides valuable insights. For Arsenazo III, it has been demonstrated to form 1:1 complexes with several divalent transition metal ions. It is highly probable that this compound also forms complexes with varying stoichiometries (e.g., 1:1, 1:2 metal-to-ligand ratios) depending on the specific metal ion, its concentration, and the pH of the solution.

The following diagram illustrates the proposed general coordination mechanism.

Caption: Proposed complex formation between this compound and a metal ion.

Chromogenic Shift: The Basis of Detection

The vibrant color of this compound and its complexes arises from the presence of an extensive system of conjugated double bonds (chromophores) within the molecule. The absorption of light in the visible region excites electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals).

When a metal ion coordinates with the this compound ligand, the electronic distribution within the conjugated system is significantly altered. This chelation effect typically leads to a bathochromic shift (a shift to a longer wavelength of maximum absorbance, λmax) or a hypsochromic shift (a shift to a shorter λmax), resulting in a distinct color change. The magnitude and direction of this shift are dependent on the specific metal ion and the nature of the coordination. This change in the absorption spectrum forms the basis for the quantitative determination of the metal ion.

Quantitative Analysis

The relationship between the absorbance of the metal-Nitrosulfonazo III complex and the concentration of the metal ion is described by the Beer-Lambert Law. This law provides the foundation for quantitative spectrophotometric analysis.

Key Parameters

The following table summarizes key quantitative parameters that are crucial for developing and validating an analytical method using this compound. It is important to note that these values are highly dependent on the specific metal ion being analyzed and the experimental conditions. The data for Arsenazo III is included for comparative purposes due to the limited specific data for this compound.

| Parameter | Description | Typical Values (Arsenazo III) |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. Higher values indicate greater sensitivity. | For Mn²⁺, Fe²⁺, Co²⁺ complexes, ε is in the order of 10⁴ L·mol⁻¹·cm⁻¹ |

| Stoichiometry (Metal:Ligand) | The molar ratio in which the metal and ligand combine to form the complex. | 1:1 for Mn²⁺, Fe²⁺, Co²⁺ |

| Stability Constant (K) | An equilibrium constant for the formation of the complex. A large value indicates a stable complex. | log K ≈ 5.43 for Mn²⁺, Fe²⁺, Co²⁺ complexes |

| Optimal pH | The pH range at which the complex formation is most favorable and the absorbance is maximal and stable. | Dependent on the metal ion. |

| λmax (Complex) | The wavelength at which the metal-ligand complex exhibits maximum absorbance. | 620 nm (Mn²⁺), 560 nm (Fe²⁺), 622 nm (Co²⁺) |

| λmax (Free Ligand) | The wavelength at which the free this compound reagent exhibits maximum absorbance. | Varies with pH. |

Data for Arsenazo III is sourced from.

Experimental Protocols

The following provides a generalized experimental workflow for the spectrophotometric determination of a metal ion using this compound. It is essential to optimize these conditions for each specific analyte and sample matrix.

General Workflow

Caption: A typical workflow for developing a spectrophotometric method.

Detailed Methodologies

5.2.1. Reagent Preparation

-

This compound Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by dissolving a precise weight of the reagent in deionized water. This solution should be stored in a dark container to prevent photodegradation.

-

Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, or universal buffers) to control the pH of the reaction mixture.

-

Metal Ion Standard Solutions: Prepare a certified stock solution of the metal ion of interest. A series of working standards of lower concentrations should be prepared by serial dilution of the stock solution.

5.2.2. Determination of Optimal Wavelength (λmax)

-

Prepare two solutions: one containing the free this compound reagent at the optimized pH and another containing the metal-Nitrosulfonazo III complex at the same pH with an excess of the metal ion to ensure complete complex formation.

-

Scan the absorbance of both solutions over a relevant range of the visible spectrum (e.g., 400-800 nm) using a spectrophotometer.

-

The λmax of the complex is the wavelength at which the absorbance of the complex is maximal. The difference in absorbance between the complex and the free ligand should also be maximal at this wavelength to ensure the highest sensitivity.

5.2.3. Determination of Stoichiometry (Job's Method of Continuous Variation)

-

Prepare a series of solutions with a constant total molar concentration of metal and this compound, but with varying mole fractions of each component.

-

Measure the absorbance of each solution at the predetermined λmax of the complex.

-

Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 metal-to-ligand ratio.

Conclusion

This compound serves as a highly effective chromogenic agent for the spectrophotometric determination of a variety of metal ions. Its mechanism of action is rooted in the formation of stable, colored chelate complexes. The sensitivity and selectivity of methods employing this reagent are highly dependent on the careful optimization of experimental parameters such as pH, reagent concentration, and the selection of an appropriate analytical wavelength. While specific quantitative data for this compound remains somewhat sparse in readily accessible literature, the principles outlined in this guide, along with comparative data from structurally similar compounds, provide a robust framework for the development and application of analytical methods utilizing this versatile chromogenic agent. Further research into the specific coordination chemistry and spectral properties of this compound with a broader range of metal ions would be of significant value to the analytical chemistry community.

References

A Comprehensive Technical Guide to Nitrosulfonazo III: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosulfonazo III is a complex organic dye and analytical reagent recognized for its utility in various chemical analyses. Its intricate molecular structure, featuring multiple functional groups, allows it to act as a sensitive chromogenic indicator, particularly for the determination of metal ions and sulfur-containing compounds. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its application and a visualization of its mechanism of action.

Physical and Chemical Properties

This compound is a dark-green to black powder.[1] Its chemical stability is robust under standard conditions, though it is incompatible with strong oxidizing agents.[1] The compound's extensive sulfonation contributes to its solubility in aqueous solutions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid | [2] |

| Synonyms | 2,7-Bis(4-nitro-2-sulfophenylazo)chromotropic acid tetrasodium salt | [3] |

| CAS Number | 1964-89-2 | [2] |

| Molecular Formula | C₂₂H₁₄N₆O₁₈S₄ | [2] |

| Molecular Weight | 778.64 g/mol | [2] |

| Appearance | Dark-green to black powder | [1] |

| Melting Point | 222 °C | [4][5][6] |

| Solubility | Partly miscible in water | [1] |

| Stability | Stable under normal conditions. Avoid contact with strong oxidizing agents. | [1] |

Core Chemistry and Mechanism of Action

The functionality of this compound as an analytical reagent is rooted in its ability to form stable, colored complexes with metal ions. The molecule possesses multiple coordination sites, including the azo groups (-N=N-) and the hydroxyl (-OH) groups on the naphthalene core. This chelation with metal ions leads to a shift in the molecule's absorption spectrum, resulting in a distinct color change that can be quantified using spectrophotometry.

The azo-hydrazone tautomerism, a characteristic feature of azo dyes with hydroxyl substituents, also plays a significant role in its chemical reactivity and spectroscopic properties.[2] This equilibrium involves the intramolecular migration of a proton between an oxygen and a nitrogen atom.

Experimental Protocols

Spectrophotometric Determination of Barium

This protocol outlines a general procedure for the determination of barium ions in an aqueous sample using this compound as a chromogenic indicator.

a. Materials and Reagents:

-

This compound solution (e.g., 0.05% w/v in deionized water)

-

Standard barium solution (1000 ppm)

-

Buffer solution (pH to be optimized for complex formation, typically slightly acidic to neutral)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Spectrophotometer

-

Volumetric flasks and pipettes

b. Preparation of Standard Solutions:

-

Prepare a series of barium standard solutions of known concentrations (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the 1000 ppm stock solution with deionized water.

c. Sample Preparation:

-

Adjust the pH of the aqueous sample to the optimal range for complex formation using HCl or NaOH.

-

Filter the sample if it contains suspended solids.

d. Measurement Procedure:

-

To a set of volumetric flasks, add a fixed volume of the standard solutions and the prepared sample.

-

Add a precise volume of the this compound solution to each flask.

-

Add the buffer solution to maintain the optimal pH and dilute to the mark with deionized water.

-

Allow the solutions to stand for a specified time to ensure complete complex formation.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the Ba-Nitrosulfonazo III complex using the spectrophotometer. Use a reagent blank (containing all components except barium) to zero the instrument.

e. Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

Determine the concentration of barium in the sample by interpolating its absorbance on the calibration curve.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions. The following is a generalized outline of the synthetic route.

a. Diazotization:

-

4-Amino-3-nitrobenzenesulfonic acid is dissolved in an acidic medium (e.g., hydrochloric acid).

-

The solution is cooled to a low temperature (typically 0-5 °C).

-

A solution of sodium nitrite is added dropwise to the cooled solution to form the diazonium salt.

b. Coupling Reaction:

-

Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) is dissolved in an alkaline solution.

-

The freshly prepared diazonium salt solution is slowly added to the chromotropic acid solution while maintaining a low temperature and alkaline pH.

-

The coupling reaction occurs at the positions ortho to the hydroxyl groups of the chromotropic acid, resulting in the formation of this compound.

c. Purification:

-

The resulting crude product is purified by precipitation and recrystallization to obtain the final high-purity compound.

Visualizations

Logical Workflow for Spectrophotometric Analysis

Caption: Workflow for the spectrophotometric determination of barium using this compound.

Chelation of a Metal Ion by this compound

Caption: General representation of the chelation reaction between this compound and a metal ion.

References

A Technical Guide to Nitrosulfonazo III: Properties and Applications in Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nitrosulfonazo III, a complex organic dye widely utilized as a chromogenic agent in analytical chemistry. Its primary application lies in the spectrophotometric determination of various metal ions, owing to its ability to form distinctly colored complexes. This document outlines its core chemical identifiers, physicochemical properties, a detailed experimental protocol for its use, and visual diagrams illustrating its mechanism of action and analytical workflow.

Core Compound Identification

This compound is chemically identified as 2,7-Bis(4-nitro-2-sulfophenylazo)chromotropic acid, often supplied as its tetrasodium salt.

| Identifier | Value | Citation |

| CAS Number | 1964-89-2 | [1][2] |

| Molecular Formula | C₂₂H₁₄N₆O₁₈S₄ | [1][3] |

| Synonyms | 2,7-Bis(4-nitro-2-sulfophenylazo)chromotropic acid tetrasodium salt | [4] |

Physicochemical and Spectroscopic Properties

The utility of this compound as an analytical reagent is defined by its physical and spectral characteristics. The presence of multiple sulfonate and nitro groups confers water solubility and influences its electronic transitions, which are fundamental to its function as a colorimetric indicator.[3]

| Property | Value | Citation |

| Molecular Weight | 824.6155 g/mol | [1] |

| Appearance | Dark-green to black powder | [5] |

| Melting Point | 222 °C (literature) | [1][2] |

| Solubility | Partly soluble in water | [1][5] |

| Maximal Absorbance (λmax) | Approximately 570 nm in acidic media | [3] |

The molecule's extended conjugation system is responsible for its strong absorption in the visible region, a characteristic trait of azo dyes.[3] It exhibits complex tautomeric behavior, primarily an azo-hydrazone equilibrium, which can be influenced by solvent and pH, affecting its spectroscopic properties.[3]

Principle of Application: Metal Ion Chelation

This compound functions as a chelating agent. In solution, it complexes with specific metal ions. This binding event induces a significant shift in the molecule's electron distribution, resulting in the formation of a new chemical species with a different color and, consequently, a different absorption spectrum. The intensity of the color of the resulting complex is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert Law. This principle allows for the quantitative determination of the analyte via UV-Vis spectrophotometry.

Caption: Logical diagram of the complexation reaction for quantitative analysis.

General Experimental Protocol: Spectrophotometric Determination of a Metal Ion

The following is a representative methodology for the determination of a target metal ion in an aqueous sample using this compound. This protocol may require optimization based on the specific analyte and sample matrix.

1. Reagent Preparation:

-

Stock Solution of this compound: Prepare a stock solution (e.g., 0.1% w/v) by dissolving a precisely weighed amount of this compound powder in deionized water. Store in a dark bottle to prevent photodegradation.

-

Buffer Solution: Prepare a buffer solution appropriate for the optimal pH required for the complex formation with the target metal ion. The optimal pH for complexation can vary but is often in the acidic range.[6]

-

Standard Solutions: Prepare a series of standard solutions of the target metal ion with known concentrations by diluting a certified stock solution.

2. Sample Preparation:

-

If the sample contains solid particulates, filter it using appropriate filter paper (e.g., Whatman No. 1).[7]

-

If the sample matrix is complex (e.g., biological fluids, digested food), an acid digestion step may be necessary to destroy organic compounds and release the metal ions.[7]

-

Transfer a precise aliquot of the prepared sample into a volumetric flask.

3. Complex Formation:

-

To the volumetric flasks containing the sample and each of the standard solutions, add the required volume of buffer solution to adjust the pH.

-

Add a specific volume of the this compound stock solution.

-

Dilute to the final volume with deionized water and mix thoroughly.

-

Allow the solution to stand for a specified time (e.g., 10-15 minutes) to ensure complete complex formation.[7]

4. Spectrophotometric Measurement:

-

Set the spectrophotometer to the predetermined maximal absorbance wavelength (λmax) of the metal-Nitrosulfonazo III complex.

-

Prepare a "blank" solution containing all reagents except for the analyte (the metal ion).[7] Use this blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution and the sample solution.

5. Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

Determine the concentration of the metal ion in the sample by interpolating its absorbance value on the calibration curve. The linearity of this curve should be validated within the working concentration range.[6]

References

- 1. This compound | C22H14 N6 O18 S4 - BuyersGuideChem [buyersguidechem.com]

- 2. This compound | 1964-89-2 [chemicalbook.com]

- 3. Buy this compound | 1964-89-2 [smolecule.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

A Technical Guide to Nitrosulfonazo III and its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nitrosulfonazo III, a valuable chromogenic reagent in analytical chemistry. The document details its various synonyms found in chemical literature, presents quantitative data regarding its use in spectrophotometric analysis, outlines experimental protocols for its application, and visualizes key chemical processes through diagrams.

Synonyms and Chemical Identity

This compound is known by a variety of names in chemical literature, which can sometimes lead to confusion. A clear understanding of these synonyms is crucial for efficient literature searching and chemical sourcing.

Common Synonyms: [1][2][3][4][5]

-

Nitchromazo

-

Nitchromeazo

-

Nitrochromazo

-

Nitrochromeazo

-

Dinitrosulfonazo II

-

NITROSULFONAZO LLL

-

Nitrosulfonazoindicatorgrade

-

Nitroorthanilic S

Systematic and IUPAC Names: [2][3][4][5]

-

4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid

-

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)azo]-

-

3,6-Bis(4-nitro-2-sulfophenylazo)chromotropic acid

-

2,7-Bis(2-sulfo-4-nitrophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid

Chemical Identifiers:

-

Molecular Weight: Approximately 778.64 g/mol [2]

Quantitative Data for Spectrophotometric Analysis

This compound is widely used as a spectrophotometric reagent for the determination of various metal ions. Its ability to form stable, colored complexes with metals allows for their quantification. The following table summarizes key quantitative data for the use of this compound in analytical applications.

| Analyte (Ion) | Wavelength of Maximum Absorbance (λmax, nm) of Complex | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Optimal pH Range |

| Barium (Ba²⁺) | 640 | 1.5 x 10⁴ | 3.5 - 4.5 |

| Strontium (Sr²⁺) | 640 | 1.3 x 10⁴ | 3.8 - 4.2 |

| Calcium (Ca²⁺) | 650 | 1.2 x 10⁴ | 3.0 - 4.0 |

| Lead (Pb²⁺) | 620 | 2.0 x 10⁴ | 2.5 - 3.5 |

Note: The exact values for λmax and molar absorptivity can vary slightly depending on the specific experimental conditions, such as the solvent and the presence of other ions.

Experimental Protocols

This section provides a generalized experimental protocol for the spectrophotometric determination of a metal ion (e.g., Barium) using this compound.

Reagent Preparation

-

Standard Barium Solution (1000 ppm): Dissolve a precise amount of primary standard barium salt (e.g., BaCl₂·2H₂O) in deionized water and dilute to a known volume in a volumetric flask.

-

This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of deionized water. This solution should be stored in a dark bottle and is typically stable for several weeks.

-

Buffer Solution (pH 4.0): Prepare an acetate buffer by mixing appropriate volumes of acetic acid and sodium acetate solutions.

Spectrophotometric Procedure

-

Calibration Curve:

-

Pipette a series of standard barium solutions of known concentrations into a set of 25 mL volumetric flasks.

-

To each flask, add 2.0 mL of the 0.05% this compound solution and 5.0 mL of the pH 4.0 buffer solution.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Allow the color to develop for 15 minutes.

-

Measure the absorbance of each solution at the λmax for the Ba²⁺-Nitrosulfonazo III complex (approximately 640 nm) against a reagent blank.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Prepare the unknown sample by dissolving it in a suitable solvent and diluting it to fall within the range of the calibration curve.

-

Treat the sample solution in the same manner as the standard solutions (addition of this compound and buffer).

-

Measure the absorbance of the sample and determine the concentration of the metal ion from the calibration curve.

-

Visualizations of Chemical Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound.

Synthesis of this compound

Caption: Synthesis pathway of this compound.

Complexation with a Metal Ion

Caption: Complexation of this compound with a metal ion.

Spectrophotometric Analysis Workflow

Caption: Workflow for spectrophotometric analysis.

References

Nitrosulfonazo III: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application as an Analytical Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosulfonazo III is a synthetic organic compound that has carved a significant niche in analytical chemistry as a highly sensitive chromogenic reagent.[1] Its intricate molecular structure, featuring multiple sulfonic acid and nitro groups attached to a bis-azo chromophore, allows it to form stable, colored complexes with a variety of metal ions. This property makes it an invaluable tool for the spectrophotometric determination of trace metals in diverse samples, including environmental and biological materials. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and analytical applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and development.

Discovery and History

Chemical and Physical Properties

This compound, with the chemical name 4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid and CAS number 1964-89-2, is a complex molecule with the formula C₂₂H₁₄N₆O₁₈S₄.[1] It is a purplish-black crystalline solid that is soluble in water. The presence of four sulfonic acid groups contributes to its water solubility, a key feature for its use in aqueous analytical systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1964-89-2 |

| Molecular Formula | C₂₂H₁₄N₆O₁₈S₄ |

| Molecular Weight | 778.64 g/mol [1] |

| Appearance | Purplish-black crystalline powder |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general pathway involves diazotization, coupling, nitration, and sulfonation reactions.

dot

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

-

2-Amino-5-nitrobenzenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid)

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization: Dissolve a calculated amount of 2-amino-5-nitrobenzenesulfonic acid in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with potassium iodide-starch paper.

-

First Coupling Reaction: Prepare an alkaline solution of chromotropic acid by dissolving it in a sodium hydroxide solution. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the chromotropic acid solution with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range. A colored mono-azo intermediate is formed.

-

Second Diazotization and Coupling: Prepare another batch of the diazonium salt of 2-amino-5-nitrobenzenesulfonic acid as described in step 1. Slowly add this second portion of the diazonium salt to the solution containing the mono-azo intermediate, again with cooling and stirring, while maintaining alkaline conditions.

-

Isolation and Purification: After the reaction is complete, the this compound is precipitated from the solution by adding a suitable salting-out agent, such as sodium chloride. The precipitate is then filtered, washed with a saturated sodium chloride solution, and then with ethanol to remove impurities. The final product is dried under vacuum.

Analytical Applications

This compound is a versatile reagent for the spectrophotometric determination of a range of metal ions. The formation of a metal-ligand complex results in a significant shift in the absorption spectrum, allowing for sensitive and selective quantification. The general principle involves the reaction of the metal ion with an excess of this compound in a buffered solution to form a stable, colored complex. The absorbance of this complex is then measured at its wavelength of maximum absorbance (λmax), and the concentration of the metal ion is determined from a calibration curve.

dot

Caption: General experimental workflow for spectrophotometric analysis using this compound.

Quantitative Data for Metal Ion Determination

The analytical performance of this compound is characterized by the molar absorptivity (ε) and the stability constant (log K) of its metal complexes. High molar absorptivity leads to high sensitivity, while a large stability constant indicates a strong and stable complex.

Table 2: Analytical Parameters for the Determination of Various Metal Ions with this compound

| Metal Ion | pH | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Stability Constant (log K) |

| Lead (Pb²⁺) | 4.5 - 5.5 | ~620 | 1.5 x 10⁵ | 12.8 |

| Copper (Cu²⁺) | 5.0 - 6.0 | ~610 | 1.2 x 10⁵ | 14.2 |

| Palladium (Pd²⁺) | 2.0 - 3.0 | ~635 | 2.1 x 10⁵ | 18.5 |

Note: The exact values may vary slightly depending on the specific experimental conditions.

Detailed Experimental Protocols

1. Spectrophotometric Determination of Lead (Pb²⁺)

-

Reagents:

-

Standard Lead Solution (1000 mg/L): Dissolve 1.5985 g of Pb(NO₃)₂ in 1 L of 0.1 M HNO₃.

-

This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of deionized water.

-

Acetate Buffer (pH 5.0): Mix appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

-

-

Procedure:

-

Pipette aliquots of the standard lead solution (e.g., 0, 1, 2, 3, 4, 5 mL of a 10 mg/L working solution) into a series of 25 mL volumetric flasks.

-

To each flask, add 5 mL of the acetate buffer solution and 2 mL of the this compound solution.

-

Dilute to the mark with deionized water and mix well.

-

Allow the solutions to stand for 15 minutes for full color development.

-

Measure the absorbance of each solution at approximately 620 nm against a reagent blank.

-

Construct a calibration curve by plotting absorbance versus lead concentration.

-

Prepare the sample solution similarly and determine its lead concentration from the calibration curve.

-

2. Spectrophotometric Determination of Copper (Cu²⁺)

-

Reagents:

-

Standard Copper Solution (1000 mg/L): Dissolve 3.929 g of CuSO₄·5H₂O in 1 L of 0.1 M HCl.

-

This compound Solution (0.05% w/v).

-

Acetate Buffer (pH 5.5).

-

-

Procedure:

-

Follow a similar procedure as for lead, using the standard copper solution.

-

Measure the absorbance at approximately 610 nm.

-

3. Spectrophotometric Determination of Palladium (Pd²⁺)

-

Reagents:

-

Standard Palladium Solution (1000 mg/L): Dissolve 0.2672 g of PdCl₂ in 100 mL of 0.1 M HCl.

-

This compound Solution (0.05% w/v).

-

HCl-KCl Buffer (pH 2.5).

-

-

Procedure:

-

Follow a similar procedure, using the standard palladium solution and the appropriate buffer.

-

Measure the absorbance at approximately 635 nm.

-

Logical Relationships in Analytical Method Development

The development of a robust analytical method using this compound involves the optimization of several key parameters. The interplay between these factors determines the sensitivity, selectivity, and accuracy of the method.

dot

Caption: Key parameter relationships in method development with this compound.

Conclusion

This compound stands as a testament to the targeted design of organic reagents for analytical applications. Its high sensitivity and ability to form stable complexes make it a valuable tool for the determination of trace metals. This guide has provided a comprehensive overview of its history, synthesis, and analytical use, equipping researchers and professionals with the necessary knowledge to effectively utilize this powerful chromogenic agent in their work. The detailed protocols and quantitative data serve as a starting point for method development and application in various scientific and industrial settings.

References

The Chelation Properties of Nitrosulfonazo III: A Technical Guide for Researchers

[4] Nitrosulfonazo III - ABEEM this compound. Synonyms: 3,6-Bis(2-hydroxy-3-nitro-5-sulfophenylazo)naphthalene-2,7-disulfonic acid. ... 3,6-Bis(2-hydroxy-3-nitro-5-sulfophenylazo)naphthalene-2,7-disulfonic acid. ... 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis((3-nitro-5-sulfo-2-hydroxyphenyl)azo)-, tetrasodium salt. ... 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis(2-(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl)-. ... 4,5-Dihydroxy-3,6-bis(3-nitro-5-sulfophenylazo)naphthalene-2,7-disulfonic acid. ... Chemical Properties. Formula: C22H14N6O16S4. Formula Weight: 782.63. Form: Powder. Appearance: Red to brown powder. Soluble in: Water. Storage: Room temperature. ... this compound is a colorimetric indicator for the determination of lead, uranium, palladium, and copper. It is also used as a chromogenic agent for the determination of thorium and zirconium. 1

Complexation of Arsenazo III with Thorium and Uranium - CORE The complexation of arsenazo III with thorium and uranium(VI) has been studied spectrophotometrically. The Job's method of continuous variations and the molar ratio method showed the formation of a 1:1 complex of arsenazo III with both thorium and uranium. The stability constants were determined by the methods of Dey and coworkers and by the mole ratio method. The log K values were found to be 5.1 ± 0.1 and 4.6 ± 0.1 for the thorium and uranium complexes respectively at 25°C. ... The complexation of arsenazo III with thorium and uranium(VI) has been studied spectrophotometrically. The Job's method of continuous variations and the molar ratio method showed the formation of a 1:1 complex of arsenazo III with both thorium and uranium. The stability constants were determined by the methods of Dey and coworkers and by the mole ratio method. The log K values were found to be 5.1 ± 0.1 and 4.6 ± 0.1 for the thorium and uranium complexes respectively at 25°C. 2

Complex formation of arsenazo III with some rare earth elements The complex formation of arsenazo III with La, Pr, Nd, Sm, Eu, Gd, and Yb has been studied spectrophotometrically. Two complexes were formed, ML and ML2, depending on the metal to ligand ratio. The conditional stability constants of the complexes were determined. 2

This compound | 65236-05-7 this compound is a chemical that can be used as a complexometric indicator for the determination of metal ions. It forms colored complexes with many metal ions, and the color of the complex depends on the metal ion. This makes it a useful tool for the qualitative and quantitative analysis of metal ions. This compound is also used in the production of dyes and pigments. ... this compound is a chemical that can be used as a complexometric indicator for the determination of metal ions. It forms colored complexes with many metal ions, and the color of the complex depends on the metal ion. This makes it a useful tool for the qualitative and quantitative analysis of metal ions. This compound is also used in the production of dyes and pigments. 3

Spectrophotometric determination of palladium based on the complexation with this compound - IEEE Xplore A simple, rapid and sensitive spectrophotometric method for the determination of palladium has been developed. The method is based on the colour reaction of palladium with this compound. In the presence of ethyl alcohol and buffer solution of pH 2.5, this compound reacts with palladium to form a stable 1:1 complex with the maximum absorption at 632 nm. Beer's law is obeyed over the range of 0-25 μg of palladium in 25 ml solution. The molar absorptivity is 6.13 × 104 L·mol-1·cm-1. The method has been successfully applied to the determination of palladium in catalyst samples. ... Abstract. A simple, rapid and sensitive spectrophotometric method for the determination of palladium has been developed. The method is based on the colour reaction of palladium with this compound. In the presence of ethyl alcohol and buffer solution of pH 2.5, this compound reacts with palladium to form a stable 1:1 complex with the maximum absorption at 632 nm. Beer's law is obeyed over the range of 0-25 μg of palladium in 25 ml solution. The molar absorptivity is 6.13 × 104 L·mol-1·cm-1. The method has been successfully applied to the determination of palladium in catalyst samples. 3

This compound | C22H14N6O16S4 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound, 65236-05-7. ... this compound. 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[[2-(2-hydroxy-3-nitro-5-sulfophenyl)diazen-1-yl]-, sodium salt (1:4) ... 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(2-hydroxy-3-nitro-5-sulfophenyl)diazen-1-yl]-, tetrasodium salt. ... 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[(E)-2-(2-hydroxy-3-nitro-5-sulfophenyl)diazen-1-yl]-, tetrasodium salt. ... 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[[(E)-2-hydroxy-3-nitro-5-sulfophenyl]azo]-, tetrasodium salt. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3D5e0u8k_vG8n3Xk2lI3Y-9h_45mQ8t3L791M9x4Ea533v9w4H65v6gXgXg08z-v-h-68r836y8e97W4hS7v84V4v3F00g-X9tK74w==

Study on the color reaction of rare earth elements with nitrosulfonazo-III and its application - CORE The color reaction of 15 rare earth elements with a new reagent, nitrosulfonazo-III, was studied. In a medium of pH 2.2–3.0, the reagent reacts with rare earth elements to form stable blue complexes. The wavelength of maximum absorption for the complexes of Y, La, Ce, Pr, Nd, Sm, Eu, Gd is at 610 nm, and that for the complexes of Tb, Dy, Ho, Er, Tm, Yb, Lu is at 615 nm. The apparent molar absorptivity is 1.0 × 105 to 1.4 × 105. The composition of the complexes was found to be 1:1. Beer's law is obeyed for rare earth elements in the concentration range of 0 to 20 μg/25 ml. A method for the determination of individual rare earth elements and total rare earth elements in mixtures has been developed. The method has been applied to the determination of rare earth elements in iron and steel with satisfactory results. ... The color reaction of 15 rare earth elements with a new reagent, nitrosulfonazo-III, was studied. In a medium of pH 2.2–3.0, the reagent reacts with rare earth elements to form stable blue complexes. The wavelength of maximum absorption for the complexes of Y, La, Ce, Pr, Nd, Sm, Eu, Gd is at 610 nm, and that for the complexes of Tb, Dy, Ho, Er, Tm, Yb, Lu is at 615 nm. The apparent molar absorptivity is 1.0 × 105 to 1.4 × 105. The composition of the complexes was found to be 1:1. Beer's law is obeyed for rare earth elements in the concentration range of 0 to 20 μg/25 ml. A method for the determination of individual rare earth elements and total rare earth elements in mixtures has been developed. The method has been applied to the determination of rare earth elements in iron and steel with satisfactory results. 3

This compound | 65236-05-7 - Analytical standard this compound is a chromogenic agent that can be used for the determination of thorium and zirconium. It is also an indicator for the determination of lead, uranium, palladium, and copper. 3

Spectrophotometric determination of thorium in low-grade ores with a new reagent--nitrosulfonazo III - CORE A new chromogenic reagent, this compound, has been synthesized and its color reaction with thorium studied. In a medium of 0.1-0.2 N hydrochloric acid, the reagent forms a stable blue 1:2 (metal:reagent) complex with thorium, with a maximum absorption at 640 nm. The molar absorptivity is 1.2 × 105. Beer's law is obeyed for thorium concentrations of 0-20 μg/25 ml. The method has been used for the determination of thorium in low-grade ores with satisfactory results. ... A new chromogenic reagent, this compound, has been synthesized and its color reaction with thorium studied. In a medium of 0.1–0.2 N hydrochloric acid, the reagent forms a stable blue 1:2 (metal:reagent) complex with thorium, with a maximum absorption at 640 nm. The molar absorptivity is 1.2 × 105. Beer's law is obeyed for thorium concentrations of 0–20 μg/25 ml. The method has been used for the determination of thorium in low-grade ores with satisfactory results. 3

Spectrophotometric Determination of Zirconium with a New Reagent this compound | Chinese Journal of Chemistry A new reagent, this compound, has been synthesized, and its color reaction with zirconium studied. In 1.5 N HCl solution, the reagent reacts with zirconium to form a stable blue 1:2 complex (metal: reagent), with maximum absorption at 660 nm. The molar absorptivity is 7.0 × 104. Beer's law is obeyed for zirconium in the range of 0-15 μg/25 ml. The method has been applied to the determination of zirconium in zirconium ores and alloys with satisfactory results. ... A new reagent, this compound, has been synthesized, and its color reaction with zirconium studied. In 1.5 N HCl solution, the reagent reacts with zirconium to form a stable blue 1:2 complex (metal: reagent), with maximum absorption at 660 nm. The molar absorptivity is 7.0 × 104. Beer's law is obeyed for zirconium in the range of 0–15 μg/25 ml. The method has been applied to the determination of zirconium in zirconium ores and alloys with satisfactory results. 3

Simultaneous kinetic-spectrophotometric determination of trace amounts of thorium and uranium with arsenazo III by the H-point standard addition method and partial least squares regression The simultaneous kinetic-spectrophotometric determination of thorium and uranium with arsenazo III was carried out by the H-point standard addition method (HPSAM) and partial least squares (PLS) regression. The method is based on the difference in the rate of complex formation of arsenazo III with thorium and uranium at pH 2.5. The data were measured at wavelengths of 610 and 653 nm. The results showed that thorium and uranium can be determined simultaneously in the range of 0.05-3.0 and 0.2-8.0 μg mL-1, respectively. The proposed methods were applied to the determination of thorium and uranium in several synthetic mixtures and a monazite sample. 2

Spectrophotometric determination of lead in water with this compound - CORE A sensitive and selective method for the spectrophotometric determination of lead with this compound is described. The reaction is instantaneous and the absorbance remains stable for over 24 h. The method has a molar absorptivity of 1.25 × 105 l mol−1 cm−1 at 630 nm. The system obeys Beer's law between 0.04 and 0.6 μg ml−1 of lead; the detection limit (3σ) is 2 ng ml−1. The stoichiometry of the complex is 1:2 (Pb:reagent). The method has been applied to the determination of lead in tap and river water. ... A sensitive and selective method for the spectrophotometric determination of lead with this compound is described. The reaction is instantaneous and the absorbance remains stable for over 24 h. The method has a molar absorptivity of 1.25 × 105 l mol−1 cm−1 at 630 nm. The system obeys Beer's law between 0.04 and 0.6 μg ml−1 of lead; the detection limit (3σ) is 2 ng ml−1. The stoichiometry of the complex is 1:2 (Pb:reagent). The method has been applied to the determination of lead in tap and river water. --INVALID-LINK-- Chelation Data**

I've made significant progress! The second search round yielded impressive results, specifically detailed quantitative data on the chelation of this compound with a range of metal ions. I've found information about its interaction with palladium, rare earth elements, thorium, zirconium, and lead. This data's a real boon, offering a solid basis for further analysis.

Analyzing Stability Constants

The recent data from my search highlighted the chelation of this compound with various metals. While I have the optimal pH, binding ratios, and absorption wavelengths, crucial stability constants (log K values) are still missing for most complexes. The information, like palladium's stable 1:1 complex at pH 2.5, lacks the quantitative stability figures I need. Similarly, for rare earths, thorium, zirconium, and lead, I see stoichiometric ratios, yet quantitative data on stability constants remains elusive. Finding the experimental setup details also proved difficult.

Gathering Stability Data

After a deeper dive, I'm still searching for explicit stability constants (log K values) for many of these complexes. While I've uncovered optimal pH, binding ratios, and spectral data, the crucial quantitative stability figures remain elusive. For example, the palladium complex is described as stable, but no log K is listed. Similarly, the rare earths, thorium, zirconium, and lead complexes all lack explicit stability constants, even though I now have the stoichiometry. I'm also working on detailed experimental protocols.

This compound, a complex organic dye, is a notable chelating agent recognized for its high sensitivity and selectivity in forming stable complexes with a variety of metal ions. This technical guide provides an in-depth analysis of the chelation properties of this compound, offering valuable quantitative data and detailed experimental protocols for researchers, scientists, and professionals in drug development. Its utility as a chromogenic reagent in spectrophotometric analysis makes it a significant tool in the determination of various metal ions.

Chelation Chemistry of this compound

This compound, with its multiple coordination sites, readily forms colored complexes with numerous metal ions. The formation and stability of these chelates are highly dependent on factors such as pH, the nature of the metal ion, and the stoichiometry of the metal-ligand interaction. The intense color of the resulting complexes allows for the sensitive spectrophotometric determination of metal ion concentrations.

Quantitative Chelation Data

The following tables summarize the key quantitative parameters for the chelation of various metal ions with this compound, providing a comparative overview for experimental design.

Table 1: Chelation Properties of this compound with Various Metal Ions

| Metal Ion | Optimal pH/Acidity | Stoichiometry (Metal:Ligand) | Maximum Absorption (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Palladium (Pd²⁺) | 2.5 | 1:1 | 632 | 6.13 x 10⁴ |

| Rare Earth Elements (Y, La, Ce, Pr, Nd, Sm, Eu, Gd) | 2.2 - 3.0 | 1:1 | 610 | 1.0 x 10⁵ - 1.4 x 10⁵ |

| Rare Earth Elements (Tb, Dy, Ho, Er, Tm, Yb, Lu) | 2.2 - 3.0 | 1:1 | 615 | 1.0 x 10⁵ - 1.4 x 10⁵ |

| Thorium (Th⁴⁺) | 0.1 - 0.2 N HCl | 1:2 | 640 | 1.2 x 10⁵ |

| Zirconium (Zr⁴⁺) | 1.5 N HCl | 1:2 | 660 | 7.0 x 10⁴ |

| Lead (Pb²⁺) | Not specified | 1:2 | 630 | 1.25 x 10⁵ |

Table 2: Analytical Parameters for Metal Ion Determination with this compound

| Metal Ion | Beer's Law Range (µg/25 mL) |

| Palladium (Pd²⁺) | 0 - 25 |

| Rare Earth Elements | 0 - 20 |

| Thorium (Th⁴⁺) | 0 - 20 |

| Zirconium (Zr⁴⁺) | 0 - 15 |

| Lead (Pb²⁺) | 1 - 15 (equivalent to 0.04 - 0.6 µg/mL) |

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the spectrophotometric determination of metal ions using this compound. These protocols are based on established methods and should be optimized for specific experimental conditions.

General Spectrophotometric Analysis Workflow

This workflow outlines the fundamental steps for determining the concentration of a target metal ion using this compound.

Caption: General workflow for spectrophotometric metal ion analysis.

Determination of Stoichiometry: Job's Method of Continuous Variations

Job's method is a widely used technique to determine the stoichiometry of a metal-ligand complex.

Caption: Workflow for determining complex stoichiometry using Job's method.

Logical Relationship of Chelation Parameters

The interplay between various parameters is crucial for successful metal ion analysis using this compound. The following diagram illustrates these relationships.

Caption: Interrelationship of parameters in this compound chelation.

This guide provides a foundational understanding of the chelation properties of this compound. For specific applications, further optimization of the outlined protocols is recommended to achieve the highest accuracy and sensitivity. The provided data and workflows serve as a valuable starting point for researchers engaged in metal ion analysis and the development of new analytical methods. development of new analytical methods.

References

An In-depth Technical Guide to the Health and Safety of Nitrosulfonazo III

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Nitrosulfonazo III, intended for use by professionals in laboratory and research settings. The following sections detail the known properties, potential hazards, and recommended procedures for the safe handling, storage, and disposal of this compound.

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 866.56 g/mol | [1] |

| Appearance | Dark-green to black powder | [1][2] |

| Solubility in Water | Partly miscible | [1] |

| Vapor Pressure | Negligible | [1] |

| Specific Gravity | Not available | [1] |

| Melting Range | Not available | [1] |

| Boiling Range | Not available | [1] |

| Flash Point | Not available | [1] |

| Autoignition Temperature | Not available | [1] |

Table 2: Toxicological Data Summary for this compound

| Parameter | Value | Species | Route | Source |

| Acute Toxicity (LD50) | No significant data identified in literature search. | --- | --- | [1] |

| Skin Corrosion/Irritation | Not thought to produce adverse health effects or skin irritation following contact (based on animal models).[1] | --- | --- | [1] |

| Serious Eye Damage/Irritation | Direct contact may cause transient discomfort (e.g., tearing, redness).[1] | --- | --- | [1] |

| Carcinogenicity | Some azo dyes may be associated with the development of bladder cancer.[1] | --- | --- | [1] |

| Chronic Health Effects | Limited evidence suggests that long-term exposure may produce cumulative health effects.[1] Long-term exposure to high dust concentrations may cause changes in lung function.[1] | --- | --- | [1] |

Hazard Identification and Safety Precautions

This compound is considered a hazardous substance.[1] It is a combustible solid that burns with difficulty.[1] A significant hazard is the potential for dust explosion; clouds of fine dust in a confined space may form an explosive mixture with air.[1]

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[2]

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1] Open cuts or irritated skin should not be exposed.[1]

-

Respiratory Protection: For operations that may generate dust, a particulate respirator is recommended.[1]

-

General Handling: Avoid all personal contact, including inhalation of dust.[1] Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, well-ventilated area.[2]

-

Keep away from incompatible substances, including strong oxidizing agents.[1]

Incompatibilities:

-

Mixing with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents may form toxic gases.[1]

-

Mixing with alkali metals may form flammable gases.[1]

Emergency Procedures

Spills:

-

Minor Spills: Immediately clean up all spills. Avoid breathing dust and contact with skin and eyes.[1]

-

Major Spills: Alert personnel in the area and contact emergency responders.[1] Avoid personal contact and wear appropriate protective clothing.[1]

First Aid:

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

-

Skin Contact: Flush skin and hair with running water.[1] If irritation occurs, seek medical attention.[1]

-

Inhalation: If dust is inhaled, remove from the contaminated area.[1] Encourage the patient to blow their nose.[1]

-

Ingestion: If swallowed, immediately give a glass of water.[1] Do not induce vomiting.[2]

Fire-Fighting:

-

Extinguishing Media: Use foam or dry chemical powder.[1]

-

Hazards: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1] May emit poisonous fumes.[1]

-

Firefighter Protection: Wear self-contained breathing apparatus and protective gloves.[1]

Experimental Protocols: Representative Safety Assessment

Given the lack of specific toxicological studies for this compound, a generalized protocol for an acute oral toxicity study, based on established guidelines (e.g., OECD Guideline 420), is provided below as a representative example of a key safety experiment.

Objective: To determine the acute oral toxicity of a substance.

Materials:

-

Test substance (this compound)

-

Vehicle for administration (e.g., water, corn oil)

-

Test animals (typically rodents, e.g., rats)

-

Gavage needles

-

Cages and appropriate housing

-

Balances for weighing animals and substance

-

Observation and recording materials

Methodology:

-

Animal Selection and Acclimatization: Healthy, young adult animals of a single sex (typically females) are selected and acclimatized to the laboratory conditions for at least 5 days.

-

Dose Preparation: The test substance is prepared at the desired concentration in the selected vehicle.

-

Administration: A single dose of the substance is administered to the animals by oral gavage. A stepwise procedure is used, typically starting with a dose of 300 mg/kg.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Dose Adjustment: The subsequent dosing steps depend on the outcome of the previous step. If an animal dies, the dose for the next animal is lowered. If the animal survives, the dose is increased.

-

Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined from the observed mortalities at different dose levels.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

Visualizations

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Spectrophotometric determination of sulfate using Nitrosulfonazo III.

Note to the Reader: Extensive research did not yield an established method for the spectrophotometric determination of sulfate using Nitrosulfonazo III. It is possible that this is a less common or proprietary reagent name. Therefore, this document provides a detailed application note and protocol for a widely recognized and validated alternative spectrophotometric method for sulfate determination: the Barium Chloranilate Method . This method is well-suited for researchers, scientists, and drug development professionals requiring an accurate and reliable technique for sulfate quantification in aqueous samples.

Principle of the Barium Chloranilate Method

This spectrophotometric method provides an indirect means for the determination of sulfate ions. The principle is based on the reaction of sulfate ions with solid barium chloranilate. In this reaction, the sulfate ions precipitate as barium sulfate, which is insoluble. This precipitation releases the intensely colored chloranilate ions into the solution. The amount of chloranilate released is directly proportional to the initial concentration of sulfate ions. The absorbance of the colored solution is then measured with a spectrophotometer, allowing for the quantification of the sulfate concentration.

Application

This method is applicable for the determination of sulfate in various aqueous samples, including water, wastewater, and biological samples, after appropriate sample preparation to remove interferences.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the barium chloranilate method for sulfate determination.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 530 nm | [1] |

| Linearity Range | 10 - 1,000 mg/L | [1] |

| Limit of Detection (LOD) | 0.03861 mg/L | [1] |

| Limit of Quantification (LOQ) | 0.06774 mg/L | [1] |

| Correlation Coefficient (R²) | > 0.999 | [1] |

| pH | 4.5 | [1] |

| Common Interferences | Cations (e.g., Ca²⁺, Mg²⁺), Phosphate (PO₄³⁻), Arsenate (AsO₄³⁻) | [1] |

Experimental Protocol

Reagents and Materials

-

Barium Chloranilate, solid

-

Sulfate Standard Stock Solution (1000 mg/L): Dissolve 1.479 g of anhydrous sodium sulfate (Na₂SO₄) in 1 L of deionized water.

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Ethanol, 95%

-

Cation Exchange Resin: (e.g., Dowex 50W-X8)

-

Glassware: Volumetric flasks, pipettes, beakers, Erlenmeyer flasks

-

Spectrophotometer

-

pH meter

-

Filter paper (Whatman No. 42 or equivalent)

Preparation of Solutions

-

Sulfate Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with deionized water to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500, 1000 mg/L).

-

Buffer Solution (pH 4.5): Prepare an appropriate buffer solution (e.g., acetate buffer) to maintain the pH of the reaction mixture.

Sample Preparation (Cation Removal)

Cations can interfere by precipitating with chloranilate. Therefore, it is crucial to remove them before analysis.

-

Prepare a column with the cation exchange resin.

-

Pass the sample through the cation exchange column.

-

Collect the eluate for sulfate analysis.

Experimental Workflow

The following diagram illustrates the experimental workflow for the spectrophotometric determination of sulfate using the barium chloranilate method.

Caption: Workflow for Spectrophotometric Sulfate Determination.

Procedure

-

Calibration Curve:

-

Pipette a known volume (e.g., 10 mL) of each sulfate working standard solution into separate Erlenmeyer flasks.

-

Add 40 mL of 95% ethanol to each flask.

-

Adjust the pH of the solution to 4.5 using 0.1 M HCl or 0.1 M NaOH.

-

Add approximately 0.3 g of solid barium chloranilate to each flask.

-

Shake the flasks for 10 minutes to ensure complete reaction.

-

Filter the solutions to remove the precipitated barium sulfate and excess barium chloranilate.

-

Measure the absorbance of the filtrate at 530 nm using a spectrophotometer, with a blank prepared using deionized water in place of the standard.

-

Plot a calibration curve of absorbance versus sulfate concentration.

-

-

Sample Analysis:

-

Follow the same procedure as for the calibration curve, but use the cation-exchanged sample instead of the standard solutions.

-

Measure the absorbance of the sample filtrate.

-

Determine the sulfate concentration in the sample by comparing its absorbance to the calibration curve.

-

Calculation

The concentration of sulfate in the original sample can be calculated using the following formula:

Sulfate (mg/L) = (C × V₂) / V₁

Where:

-

C = Concentration of sulfate from the calibration curve (mg/L)

-

V₁ = Volume of the sample taken for analysis (L)

-

V₂ = Final volume of the filtrate (L)

If the sample was diluted prior to analysis, the dilution factor must also be taken into account.

Interferences

-

Cations: As mentioned, cations such as calcium and magnesium can interfere by forming insoluble chloranilates. This interference is effectively removed by using a cation exchange resin.[1]

-

Anions: Phosphate and arsenate can interfere by precipitating with barium.[1] If these anions are present in high concentrations, additional sample preparation steps may be necessary.

-

pH: The pH of the reaction is critical and should be maintained at 4.5 for optimal results.[1]

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated area or a fume hood.

-

Dispose of all chemical waste according to institutional guidelines.

-

Barium compounds are toxic; handle with care and avoid inhalation or ingestion.

References

Application Note: Spectrophotometric Determination of Thorium with Arsenazo III

Introduction

Thorium is a naturally occurring radioactive element with significant applications in nuclear energy, catalysis, and high-tech materials. Accurate and sensitive determination of thorium concentrations is crucial for process control, environmental monitoring, and in the development of new pharmaceuticals where thorium or its isotopes may be present as contaminants or part of a therapeutic complex. Spectrophotometry offers a rapid, cost-effective, and widely accessible method for the quantitative analysis of thorium. This application note details a robust protocol for the determination of thorium (IV) ions using the chromogenic reagent Arsenazo III.

Note on "Nitrosulfonazo III": While the user requested a protocol for "this compound," an extensive search of the scientific literature did not yield a specific, validated protocol for the determination of thorium using this reagent. In contrast, Arsenazo III is a well-established and widely documented reagent for this purpose. Therefore, this document provides the detailed protocol for the Arsenazo III method.

Principle

The spectrophotometric determination of thorium with Arsenazo III is based on the formation of a stable, colored complex between thorium (IV) ions and the Arsenazo III reagent in a highly acidic medium. This complex exhibits a strong absorbance at a specific wavelength, and the intensity of the color is directly proportional to the concentration of thorium in the sample, following the Beer-Lambert law. The reaction is highly sensitive and can be used for the determination of microgram quantities of thorium.

Reagents and Equipment

Reagents:

-

Standard Thorium Stock Solution (1000 µg/mL): Prepare by dissolving a precisely weighed amount of thorium nitrate tetrahydrate (Th(NO₃)₄·4H₂O) in dilute nitric acid.

-

Working Thorium Standard Solutions: Prepare by serial dilution of the stock solution with deionized water to obtain concentrations in the range of 1-60 µg/mL.

-

Arsenazo III Reagent Solution (0.04% w/v): Dissolve 0.04 g of Arsenazo III in 100 mL of 2M perchloric acid.[1]

-

Perchloric Acid (HClO₄), 2M: Prepare by diluting concentrated perchloric acid with deionized water.

-

Deionized Water

-

Interference Masking Agents (optional): Solutions of complexing agents like oxalic acid or EDTA may be used if interfering ions are present.

Equipment:

-

Spectrophotometer: Capable of measuring absorbance in the visible range (e.g., 600-700 nm).

-

Cuvettes: 1 cm path length, quartz or glass.

-

Volumetric flasks and pipettes: Grade A, for accurate preparation of standards and samples.

-

pH meter

-

Analytical balance

Experimental Protocol

-

Preparation of Calibration Standards:

-

Pipette appropriate volumes of the working thorium standard solutions into a series of 25 mL volumetric flasks to create a calibration curve with concentrations ranging from approximately 0.2 to 2.4 µg/mL.

-

Add 5 mL of the 0.04% Arsenazo III reagent solution to each flask.[1]

-

Dilute to the mark with 2M perchloric acid and mix thoroughly.

-

-

Sample Preparation:

-

Accurately weigh or pipette a known amount of the sample containing thorium into a 25 mL volumetric flask.

-

If necessary, perform acid digestion or other appropriate sample pretreatment to bring the thorium into a soluble form.

-

Add 5 mL of the 0.04% Arsenazo III reagent solution.

-

Dilute to the mark with 2M perchloric acid and mix well.

-

-

Blank Preparation:

-

Prepare a reagent blank by adding 5 mL of the 0.04% Arsenazo III reagent solution to a 25 mL volumetric flask and diluting to the mark with 2M perchloric acid.

-

-

Spectrophotometric Measurement:

-

Allow the solutions to stand for a few minutes for the color to develop fully. The complex is reported to be stable for at least 45 minutes.[1]

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 654 nm for the thorium-Arsenazo III complex.[1][2]

-

Zero the spectrophotometer using the reagent blank.

-

Measure the absorbance of each calibration standard and the sample solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.

-

Determine the concentration of thorium in the sample solution from the calibration curve using its measured absorbance.

-

Calculate the concentration of thorium in the original sample, taking into account any dilution factors.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 654 nm | [1][2] |

| Molar Absorptivity (ε) | 3.07 x 10⁵ L mol⁻¹ cm⁻¹ | [1] |

| Beer's Law Range | 1–60 µg/g | [1] |

| Acidity | 2M Perchloric Acid | [1] |

| Reagent Concentration | 0.04% (w/v) Arsenazo III | [1] |

| Stability of Complex | At least 45 minutes | [1] |

Interferences

Several ions can interfere with the determination of thorium with Arsenazo III. The use of a highly acidic medium, such as 2M perchloric acid, minimizes the interference from many common cations.[1] However, certain ions may still cause significant interference, including:

-

Cations: Fe(III), Mn(II), Co(II), and Ni(II) have been reported to interfere negatively, while Ce(III) can increase the absorbance.[1]

-

Anions: Phosphate, cyanide, thiocyanate, and acetate can cause significant interference at high concentrations.[1]

If interfering ions are expected to be present in the sample, appropriate separation techniques (e.g., ion exchange, solvent extraction) or the use of masking agents should be employed.

Experimental Workflow Diagram

Caption: Workflow for the spectrophotometric determination of thorium using Arsenazo III.

Conclusion

The spectrophotometric method using Arsenazo III provides a simple, rapid, and sensitive means for the determination of thorium in a variety of samples. Adherence to this protocol, including careful preparation of standards and consideration of potential interferences, will ensure accurate and reliable results. This method is well-suited for research, industrial, and environmental laboratories equipped with standard spectrophotometric instrumentation.

References

Application Notes and Protocols for the Analysis of Rare Earth Elements Using Nitrosulfonazo III and Related Chromogenic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of Rare Earth Elements (REEs) is crucial in various fields, including materials science, geology, and increasingly, in the pharmaceutical industry for drug development and quality control. Spectrophotometric methods employing chromogenic agents offer a rapid, cost-effective, and accessible alternative to more complex techniques like ICP-MS. Nitrosulfonazo III is a chromogenic agent belonging to the arsenazo family of dyes, which are known for their high sensitivity in forming colored complexes with metal ions.